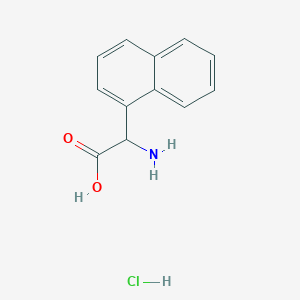

2-Amino-2-(naphthalen-1-yl)acetic acid hydrochloride

Description

Properties

IUPAC Name |

2-amino-2-naphthalen-1-ylacetic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2.ClH/c13-11(12(14)15)10-7-3-5-8-4-1-2-6-9(8)10;/h1-7,11H,13H2,(H,14,15);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVSANNROGBIDFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(naphthalen-1-yl)acetic acid hydrochloride typically involves the reaction of naphthalene derivatives with amino acids under specific conditions. One common method involves the reaction of 1-naphthylacetic acid with ammonia or an amine in the presence of a catalyst. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(naphthalen-1-yl)acetic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The amino and carboxylic acid groups can participate in substitution reactions with various reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce naphthylamines. Substitution reactions can lead to a variety of substituted naphthalene derivatives.

Scientific Research Applications

2-Amino-2-(naphthalen-1-yl)acetic acid hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-2-(naphthalen-1-yl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino and carboxylic acid groups allow the compound to form hydrogen bonds and ionic interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Chemical Identity :

Key Properties :

- The compound features a naphthalene ring linked to an α-amino acetic acid backbone, with the hydrochloride salt enhancing solubility in polar solvents.

- It serves as a chiral building block in pharmaceutical synthesis, particularly for designing peptidomimetics or enzyme inhibitors due to its rigid aromatic moiety .

Comparison with Structural Analogs

Stereoisomers and Enantiomers

Functional Group Modifications

Aromatic Substituent Variations

Physicochemical Properties

- Solubility : The hydrochloride salt improves aqueous solubility (>50 mg/mL) compared to free-base analogs .

- Acidity : The carboxylic acid group (pKa ~2.5) is more acidic than amide or ester derivatives, influencing ionization under physiological conditions .

Commercial Availability and Pricing

Biological Activity

2-Amino-2-(naphthalen-1-yl)acetic acid hydrochloride, commonly referred to as naphthylglycine, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevance in pharmacological research, particularly focusing on its implications in anti-HIV activity and other therapeutic areas.

- Molecular Formula : C₁₂H₁₂ClNO₂

- Molecular Weight : 237.68 g/mol

- CAS Number : 1192350-47-2

- IUPAC Name : (2R)-2-amino-2-naphthalen-1-ylacetic acid; hydrochloride

Synthesis

The synthesis of this compound typically involves the reaction of naphthalene derivatives with amino acids or their precursors, leading to the formation of this naphthyl-substituted amino acid. Various synthetic routes have been explored, including the use of acetic anhydride and other reagents to facilitate the formation of the desired compound.

Anti-HIV Activity

Recent studies have highlighted the potential of naphthyl derivatives in combating HIV. A notable investigation demonstrated that compounds derived from naphthalene exhibited significant inhibitory effects against HIV strains. For instance, a series of naphthyl-acetamide derivatives showed promising results with an EC₅₀ value of 0.20 μg/mL against HIV-1 in vitro . The mechanism of action appears to involve interference with viral replication processes.

Other Pharmacological Effects

Apart from its antiviral properties, this compound has been evaluated for various other biological activities:

- Neuroprotective Effects : Some derivatives have shown potential neuroprotective properties, possibly through modulation of neurotransmitter systems.

- Antimicrobial Activity : Compounds related to this structure have been tested for antimicrobial efficacy against various bacterial strains, showing moderate to high activity .

Case Study 1: Naphthyl Derivatives as Antiviral Agents

A study published in Archives of Pharmacal Research focused on synthesizing and evaluating naphthalene-derived compounds for their anti-HIV activity. The results indicated that certain derivatives could effectively inhibit HIV replication, suggesting their potential as lead compounds in antiviral drug development .

Case Study 2: Structure-Activity Relationship (SAR)

Research has also delved into the structure-activity relationships of naphthalene derivatives. A study highlighted that modifications at specific positions on the naphthalene ring could enhance biological activity, particularly against HIV . This emphasizes the importance of molecular structure in determining pharmacological efficacy.

Data Summary Table

Q & A

Q. What are the common synthetic routes for 2-amino-2-(naphthalen-1-yl)acetic acid hydrochloride, and what critical intermediates are involved?

The synthesis typically involves modified Mannich reactions or hydantoin-based pathways. For example, 2-hydroxy-1-naphthaldehyde can be converted to 5-(2-methoxynaphthalen-1-yl)hydantoin, followed by hydrolysis under reflux with aqueous NaOH to yield 2-amino-2-(2-methoxynaphthalen-1-yl)acetic acid. Demethylation using reagents like BBr₃ or HBr/acetic acid produces the final hydrochloride salt . Key intermediates include hydantoin derivatives and protected naphthyl groups, which require precise temperature control (e.g., reflux conditions) and pH monitoring to avoid side reactions.

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation: Conduct reactions in a fume hood to avoid inhalation of dust or vapors.

- Spill Management: Neutralize acidic spills with sodium bicarbonate and dispose of contaminated materials as hazardous waste .

- Storage: Store in airtight, corrosion-resistant containers at 2–8°C, away from light and moisture .

Q. Which spectroscopic methods are most effective for characterizing this compound?

- NMR Spectroscopy: ¹H/¹³C NMR can confirm the naphthalene ring structure and amine/acid proton environments.

- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

- FT-IR: Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹, NH₃⁺ vibrations at 2500–3000 cm⁻¹) . Cross-reference spectral data with databases like NIST to resolve ambiguities .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the synthesis of this compound?

Use Design of Experiments (DoE) methodologies to systematically vary parameters:

- Factors: Temperature, reaction time, molar ratios, and solvent polarity.

- Response Surface Modeling (RSM): Identifies optimal conditions (e.g., 80°C, 24-hour reflux in THF/water mixtures) .

- Validation: Confirm reproducibility via triplicate runs and statistical analysis (p < 0.05). Computational tools like quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, reducing trial-and-error experimentation .

Q. What strategies resolve contradictions in reported spectral data or synthetic yields?

- Data Reconciliation: Compare experimental NMR/MS results with peer-reviewed literature and computational predictions (e.g., Gaussian simulations of NMR shifts).

- Batch Analysis: Trace impurities (e.g., residual solvents or byproducts) using HPLC with UV/Vis detection .

- Collaborative Verification: Share raw data with independent labs to confirm reproducibility .

Q. How can computational chemistry enhance the design of derivatives or analogs of this compound?

- Molecular Docking: Predict binding affinities for biological targets (e.g., enzymes or receptors) using software like AutoDock.

- Reactivity Descriptors: Calculate Fukui indices to identify nucleophilic/electrophilic sites for functionalization .

- Solubility Prediction: Use COSMO-RS models to optimize solvent systems for crystallization .

Methodological Considerations

Q. What are the best practices for scaling up synthesis from milligram to gram scales?

- Process Analytical Technology (PAT): Implement in-line FT-IR or Raman spectroscopy to monitor reaction progress in real time.

- Purification: Transition from column chromatography to recrystallization (e.g., using ethanol/water mixtures) for cost-effective scaling .

- Safety Scaling: Conduct hazard assessments for exothermic reactions and ensure vented reactors are used .

Q. How can researchers address environmental toxicity concerns during disposal?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.